2-Bromo-4,6-dichloroaniline
Overview
Description
2-Bromo-4,6-dichloroaniline is an organic compound with the molecular formula C6H3BrCl2NH2. It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by bromine and chlorine atoms. This compound is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
2-Bromo-4,6-dichloroaniline is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and agrochemicals.
Safety and Hazards
2-Bromo-4,6-dichloroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4,6-dichloroaniline can be synthesized from 2,4-dichloroacetanilide. The process involves deprotection of the acetanilide followed by bromination using N-bromosuccinimide (NBS) . The reaction conditions typically include:
Deprotection: Removal of the acetyl group under acidic or basic conditions.
Bromination: Reaction with N-bromosuccinimide in the presence of a solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield products where bromine or chlorine atoms are replaced by other functional groups.
- Oxidation and reduction reactions produce various aniline derivatives with altered oxidation states.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dichloroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved include signal transduction and metabolic pathways where the compound acts as a modulator.
Comparison with Similar Compounds
- 2,4-Dichloroaniline
- 2-Bromoaniline
- 4,6-Dichloroaniline
Comparison: 2-Bromo-4,6-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-bromo-4,6-dichloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPADCOGQUOGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373620 | |
Record name | 2-Bromo-4,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697-86-9 | |
Record name | 2-Bromo-4,6-dichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,6-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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